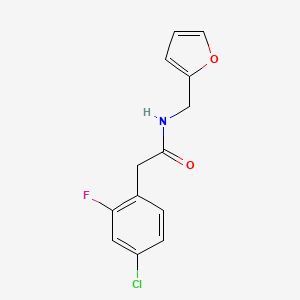
1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and other inflammatory disorders. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the signaling pathways that control cell growth and survival.
Mechanism of Action
1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of immune cell that plays a critical role in the development of lymphoma and other cancers. By blocking the activity of BTK, this compound can induce apoptosis (programmed cell death) in cancer cells and suppress the growth and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis in cancer cells, and the suppression of B-cell proliferation. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, including high bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several potential future directions for the development of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide and other BTK inhibitors. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment and improve outcomes for patients. Finally, there is ongoing research into the optimization of BTK inhibitors, including the development of more potent and selective compounds with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the coupling of pyridine and thienylmethyl groups to form the bipiperidine core, followed by the introduction of the carboxamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The overall yield of the synthesis process is around 20%.
Scientific Research Applications
1'-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound works by inhibiting the activity of specific enzymes, including Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that control cell growth and survival.
properties
IUPAC Name |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-N-(thiophen-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c27-22(24-14-19-7-12-28-17-19)20-4-2-9-26(16-20)21-5-10-25(11-6-21)15-18-3-1-8-23-13-18/h1,3,7-8,12-13,17,20-21H,2,4-6,9-11,14-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBBWBKWMSJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5344661.png)
![5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5344666.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5344675.png)
![6-tert-butyl-N,1-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5344691.png)
![6-methoxy-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5344695.png)

![11-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5344715.png)
![N-[(1-ethylpiperidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5344719.png)

![7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344741.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)
